molecular formula C19H18FN3O3S B2744037 N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide CAS No. 2034242-66-3

N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide

Cat. No.: B2744037
CAS No.: 2034242-66-3
M. Wt: 387.43
InChI Key: AMCHGPOQJAJGQI-UHFFFAOYSA-N
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Description

“N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides Compounds in this class are often used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the methylsulfonyl group: This can be achieved by sulfonation reactions using reagents like methylsulfonyl chloride.

    Attachment of the fluorophenyl group: This step may involve Friedel-Crafts alkylation or other coupling reactions.

    Formation of the benzamide structure: The final step usually involves amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions could target the imidazole ring or the benzamide moiety.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

Medicinal applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity.

Industry

In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for “N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide” would depend on its specific biological target. It might act by inhibiting enzymes, modulating receptors, or interfering with cellular pathways. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the imidazole ring could coordinate with metal ions or participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-(1H-imidazol-1-yl)benzamide
  • N-(1-(4-chlorophenyl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
  • N-(1-(4-fluorophenyl)ethyl)-3-(2-(methylthio)-1H-imidazol-1-yl)benzamide

Uniqueness

The unique combination of the fluorophenyl, methylsulfonyl, and imidazole groups in “N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide” may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with specific desired properties.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-13(14-6-8-16(20)9-7-14)22-18(24)15-4-3-5-17(12-15)23-11-10-21-19(23)27(2,25)26/h3-13H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCHGPOQJAJGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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